

An In-depth Technical Guide to N-Ethyl-3-methylaniline

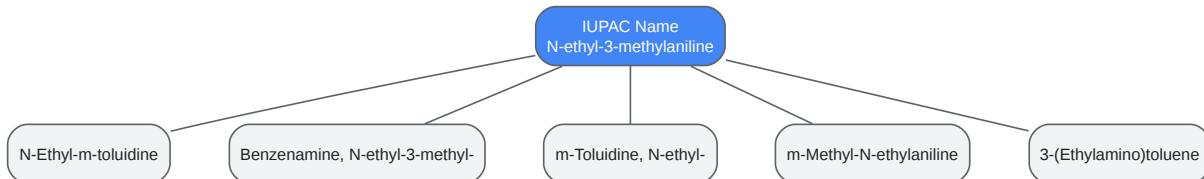
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethyl-m-toluidine*

Cat. No.: *B127206*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethyl-3-methylaniline, a significant chemical intermediate. The document details its nomenclature, physicochemical properties, synthesis protocols, and analytical methodologies, aiming to serve as a valuable resource for professionals in research and development.

Nomenclature and Identification

N-Ethyl-3-methylaniline is an aromatic organic compound, specifically a substituted aniline. Its chemical structure consists of a benzene ring substituted with an ethylamino group and a methyl group at positions 1 and 3, respectively.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-ethyl-3-methylaniline.^{[1][2]} It is also commonly referred to by several synonyms. A logical diagram illustrating the relationship between its IUPAC name and common synonyms is presented below.

[Click to download full resolution via product page](#)

Caption: Nomenclature hierarchy for N-Ethyl-3-methylaniline.

A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.

Identifier Type	Value
IUPAC Name	N-ethyl-3-methylaniline
CAS Number	102-27-2
Molecular Formula	C ₉ H ₁₃ N
Molecular Weight	135.21 g/mol
Synonyms	N-Ethyl-m-toluidine, Benzenamine, N-ethyl-3-methyl-, m-Toluidine, N-ethyl-, m-Methyl-N-ethylaniline, 3-(Ethylamino)toluene, N-Ethyl-3-methylbenzenamine

Physicochemical and Spectroscopic Data

N-Ethyl-3-methylaniline is typically a light amber or clear yellowish to brown liquid.^{[3][4]} It is less dense than water and insoluble in it, but soluble in organic solvents like alcohol and ether.^{[3][5]} A summary of its key physical and chemical properties is presented in the following table.

Property	Value
Appearance	Light amber liquid
Boiling Point	221 °C
Density	0.957 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.546
Flash Point	89 °C
Water Solubility	1131 mg/L at 20 °C
Vapor Pressure	10.9-106 Pa at 20-50 °C

Synthesis and Purification

The synthesis of N-Ethyl-3-methylaniline is commonly achieved through the N-alkylation of m-toluidine. One established method involves the reaction of m-toluidine with an ethylating agent, such as ethyl bromide. The general manufacturing process involves reacting m-toluidine with ethanol.^[2] A detailed experimental protocol adapted from a procedure in Organic Syntheses is provided below.

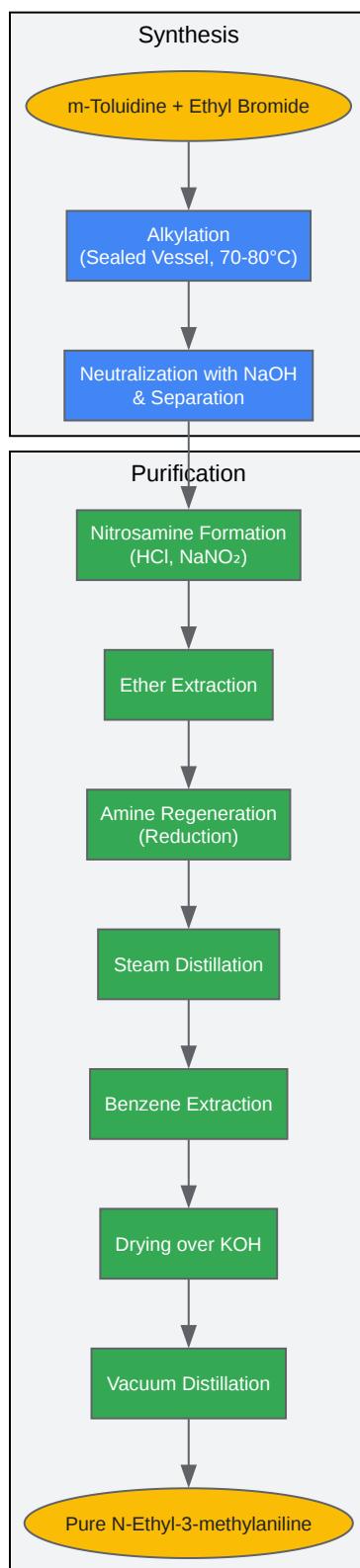
Experimental Protocol: Synthesis of N-Ethyl-3-methylaniline

This procedure outlines the synthesis via the ethylation of m-toluidine followed by purification.

Materials:

- m-Toluidine
- Ethyl bromide
- Sodium bicarbonate
- Benzene (or a suitable alternative solvent)
- Concentrated Hydrochloric Acid

- Sodium nitrite
- Ether
- Sodium hydroxide
- Flaked potassium hydroxide
- Anhydrous calcium chloride


Procedure:

- **Alkylation:** In a suitable reaction vessel, a mixture of m-toluidine and ethyl bromide is prepared. The reaction can be carried out in a sealed container and may require gentle heating to 70–80°C for several days to ensure completion.
- **Work-up:** The reaction mixture is treated with a dilute solution of sodium hydroxide to neutralize any hydrobromic acid formed. The organic layer containing the crude product is then separated.
- **Purification via Nitrosamine Formation:**
 - The crude amine is dissolved in a cooled solution of hydrochloric acid.
 - A solution of sodium nitrite is slowly added while maintaining a low temperature (below 12°C) to form the N-nitroso derivative of the secondary amine. Primary amine impurities do not form stable nitrosamines under these conditions.
 - The mixture is extracted with ether to separate the nitrosamine.
- **Regeneration of the Secondary Amine:**
 - The ether extract containing the nitrosamine is washed and then treated with a reducing agent (e.g., tin and hydrochloric acid) to regenerate the secondary amine.
 - The resulting solution is made strongly alkaline with sodium hydroxide, and the liberated amine is isolated by steam distillation.

- Final Purification:

- The distillate is saturated with sodium chloride and extracted with benzene.
- The benzene extract is dried over flaked potassium hydroxide.
- After removing the benzene by distillation, the N-Ethyl-3-methylaniline is purified by vacuum distillation, collecting the fraction at 111–112°/20 mm.

The following diagram illustrates the workflow for the synthesis and purification of N-Ethyl-3-methylaniline.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of N-Ethyl-3-methylaniline.

Analytical Methods

The purity and identity of N-Ethyl-3-methylaniline can be assessed using various analytical techniques, primarily chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of N-Ethyl-3-methylaniline is reverse-phase HPLC.[\[4\]](#)

Experimental Protocol: HPLC Analysis

- Column: A Newcrom R1 or C18 column is suitable for this separation.[\[4\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid is typically used. For applications compatible with mass spectrometry (LC-MS), formic acid should be used in place of phosphoric acid.[\[4\]](#)
- Detection: UV detection is appropriate for this aromatic compound.
- Application: This method can be adapted for both analytical and preparative-scale separations, making it useful for purity assessment and isolation of the compound.[\[4\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of N-Ethyl-3-methylaniline.

Experimental Protocol: GC-MS Analysis

- Column: A capillary column such as a DB-5MS is often used.
- Carrier Gas: High-purity helium is the standard carrier gas.
- Injection: A split injection is typically employed.
- Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up.

- Mass Spectrometry: Electron ionization (EI) is a common ionization method, with the mass spectrometer scanning a relevant m/z range.

Applications and Uses

N-Ethyl-3-methylaniline serves as a crucial intermediate in the synthesis of various other chemicals.^{[3][4]} Its primary applications are in the manufacturing of dyes and as a photographic intermediate.^[2]

Safety and Handling

N-Ethyl-3-methylaniline is considered toxic and an irritant. Inhalation or contact with the skin and eyes may cause irritation or burns.^[3] Combustion of this compound can produce toxic oxides of nitrogen.^{[3][4]} It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Ethyl-3-methylaniline | SIELC Technologies [sielc.com]
- 5. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Ethyl-3-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127206#iupac-name-and-synonyms-for-n-ethyl-3-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com